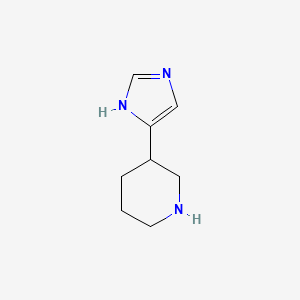
3-(1H-imidazol-5-yl)piperidine
カタログ番号 B1439327
分子量: 151.21 g/mol
InChIキー: YBQFIIPZMWDZJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08080566B1
Procedure details


A 100-mL round-bottomed flask was charged with a solution of benzyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate (3 g, 10.53 mmol, 1.00 equiv) in 1,4-dioxane (30 mL) and conc. HCl (18 mL). The resulting mixture was heated to 80° C. in an oil bath for 16 hours. The reaction progress was monitored by TLC (DCM: MeOH=10:1). Upon completion, the resulting mixture was concentrated on a rotary evaporator. The resulting solution was diluted with water (60 mL) and treated with aqueous NaHCO3. The resulting mixture was then extracted with dichloromethane (4×40 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator affording 3-(1H-imidazol-5-yl)piperidine as brown oil (0.5 g, 31%).
Name
benzyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One





Yield
31%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:5]([CH:6]2[CH2:11][CH2:10][CH2:9][N:8](C(OCC3C=CC=CC=3)=O)[CH2:7]2)=[CH:4][N:3]=[CH:2]1.C(Cl)Cl.CO>O1CCOCC1.Cl>[NH:1]1[C:5]([CH:6]2[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]2)=[CH:4][N:3]=[CH:2]1
|
Inputs


Step One
|
Name
|
benzyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1C1CN(CCC1)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Upon completion, the resulting mixture was concentrated on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with water (60 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with aqueous NaHCO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was then extracted with dichloromethane (4×40 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=NC=C1C1CNCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
